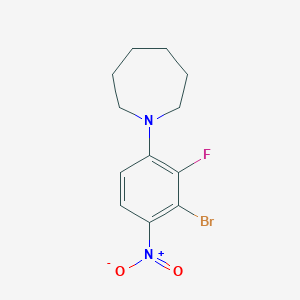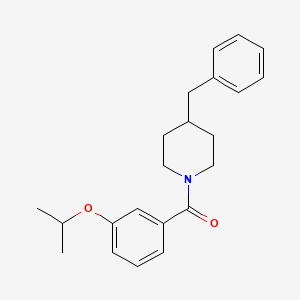
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is a chemical compound that belongs to the class of azepanes. It has been widely used in scientific research due to its unique properties.
Mécanisme D'action
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane works by binding to the sigma-1 receptor and modulating its activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, enzymes, and signaling pathways. By binding to the sigma-1 receptor, 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane can alter the function of these targets and produce a variety of physiological effects.
Biochemical and Physiological Effects:
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been shown to produce a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and addiction. It has also been shown to reduce the activity of certain ion channels, which can lead to decreased pain perception. Additionally, 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been shown to have anti-inflammatory and neuroprotective effects, which may make it a useful tool in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation and gain a better understanding of its role in various diseases. Additionally, 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane. One area of interest is the development of new treatments for diseases such as depression, anxiety, and addiction that target the sigma-1 receptor. Additionally, researchers may investigate the use of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane as a tool to study the function of other chaperone proteins in the brain. Finally, researchers may investigate the use of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane involves the reaction of 3-bromo-2-fluoro-4-nitrophenylamine with 1-bromoheptane in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane has been used in scientific research as a tool to study the function of certain receptors in the brain. It has been shown to selectively bind to the sigma-1 receptor, which is involved in a variety of physiological processes such as pain perception, mood regulation, and addiction. By studying the interactions between 1-(3-bromo-2-fluoro-4-nitrophenyl)azepane and the sigma-1 receptor, researchers can gain a better understanding of the role of this receptor in various diseases and develop new treatments.
Propriétés
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-11-9(16(17)18)5-6-10(12(11)14)15-7-3-1-2-4-8-15/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVNGCZLJYHXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-fluoro-4-nitrophenyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,6-dimethylphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B5210215.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5210236.png)

![5-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5210256.png)
![cyclohexyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5210264.png)
![tetrahydro-2-furanylmethyl 4-[2-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5210267.png)
![3-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5210273.png)
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)
![3-(ethylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5210289.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5210309.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)